2-Methyl-4'-(trifluoromethyl)biphenyl-4-carbonitrile 2-Methyl-4'-(trifluoromethyl)biphenyl-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1383798-19-3
VCID: VC2718702
InChI: InChI=1S/C15H10F3N/c1-10-8-11(9-19)2-7-14(10)12-3-5-13(6-4-12)15(16,17)18/h2-8H,1H3
SMILES: CC1=C(C=CC(=C1)C#N)C2=CC=C(C=C2)C(F)(F)F
Molecular Formula: C15H10F3N
Molecular Weight: 261.24 g/mol

2-Methyl-4'-(trifluoromethyl)biphenyl-4-carbonitrile

CAS No.: 1383798-19-3

Cat. No.: VC2718702

Molecular Formula: C15H10F3N

Molecular Weight: 261.24 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-4'-(trifluoromethyl)biphenyl-4-carbonitrile - 1383798-19-3

Specification

CAS No. 1383798-19-3
Molecular Formula C15H10F3N
Molecular Weight 261.24 g/mol
IUPAC Name 3-methyl-4-[4-(trifluoromethyl)phenyl]benzonitrile
Standard InChI InChI=1S/C15H10F3N/c1-10-8-11(9-19)2-7-14(10)12-3-5-13(6-4-12)15(16,17)18/h2-8H,1H3
Standard InChI Key VBRUIEVESWEEMK-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C#N)C2=CC=C(C=C2)C(F)(F)F
Canonical SMILES CC1=C(C=CC(=C1)C#N)C2=CC=C(C=C2)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

2-Methyl-4'-(trifluoromethyl)biphenyl-4-carbonitrile consists of two phenyl rings connected by a single bond, with a methyl group at the 2-position of one ring, a trifluoromethyl group at the 4'-position of the second ring, and a carbonitrile (cyano) group at the 4-position. This compound has been identified in chemical databases under two similar names that may represent the same structure with different naming conventions:

PropertyValueSource
Chemical Name2-Methyl-4'-(trifluoromethyl)biphenyl-4-carbonitrile
Alternative Name2'-Methyl-2-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile
CAS Number1383798-19-3
Alternative CAS2752780-50-8
Molecular FormulaC₁₅H₁₀F₃N
Molecular Weight261.24 g/mol
Physical StateSolid
Purity (Commercial)Minimum 95%

The structural composition combines the rigidity of the biphenyl core with the electron-withdrawing properties of both the trifluoromethyl and nitrile groups, creating a unique electronic profile that can be valuable for various applications.

Physical and Chemical Properties

The physical and chemical properties of 2-Methyl-4'-(trifluoromethyl)biphenyl-4-carbonitrile are largely influenced by its functional groups. While specific experimental data for this exact compound is limited in the literature, we can infer properties based on its structure and similar compounds.

Physical Properties

PropertyValueNotes
AppearanceSolidTypical for similar biphenyl compounds
Melting PointNot reportedComparable biphenyl compounds typically melt between 80-150°C
Boiling PointNot reportedExpected to be high due to molecular weight
SolubilitySoluble in organic solventsLikely soluble in ethyl acetate, dichloromethane, and other organic solvents based on similar structures
LogPEstimated 3.5-4.5Based on similar trifluoromethyl-containing biphenyls

Chemical Reactivity

The compound's reactivity is influenced by three key structural elements:

  • The nitrile (cyano) group at the 4-position provides a site for nucleophilic addition reactions and can participate in various transformations including hydrolysis to carboxylic acids.

  • The trifluoromethyl group at the 4'-position contributes electron-withdrawing effects, enhancing the electrophilicity of the attached ring.

  • The methyl group at the 2-position provides a site for potential functionalization through radical halogenation or oxidation reactions.

Hazard TypeClassificationCode
Signal WordWarning-
Health HazardsSkin irritationH315
Eye irritationH319
Respiratory tract irritationH335
Precautionary StatementsAvoid breathing dust/fume/gas/mist/vapors/sprayP261
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P305+P351+P338
Reagent 1Reagent 2Catalyst SystemConditions
4-Bromo-3-methylbenzonitrile4-(Trifluoromethyl)phenylboronic acidPd(OAc)₂/PPh₃Base (K₃PO₄), Toluene, 80°C
2-Methyl-4-cyanophenyl triflate4-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄Base (Na₂CO₃), THF/H₂O, 80°C

This approach is supported by similar synthetic procedures documented for related biphenyl compounds .

Alternative Synthetic Routes

Alternative methods may include:

  • Manganese-Catalyzed Cross-Coupling: Recent advances have shown that manganese catalysts can facilitate cross-coupling reactions between aryl halides and Grignard reagents to form biphenyl structures .

  • Sequential Functionalization: Starting with a simpler biphenyl core and introducing the nitrile and trifluoromethyl groups through sequential functionalization reactions.

Chemical Shift (ppm)MultiplicityAssignment
7.6-7.8dAromatic protons adjacent to CF₃
7.4-7.6mOther aromatic protons
7.2-7.4dAromatic protons adjacent to CN
2.2-2.4sCH₃
Chemical Shift (ppm)Assignment
118-120CN
123-127Quaternary C (CF₃)
125-130Aromatic CH
130-135Quaternary C (biphenyl junction)
135-140Quaternary C (methyl)
142-145Quaternary C (CN)
Chemical Shift (ppm)MultiplicityAssignment
-62 to -63sCF₃

These expected values are based on reported NMR data for similar biphenyl compounds containing trifluoromethyl and nitrile functional groups .

Wavenumber (cm⁻¹)Assignment
2220-2240C≡N stretching
1600-1650Aromatic C=C stretching
1250-1350C-F stretching
800-850Para-substituted aromatic C-H bending

Applications and Research Relevance

Based on its structural features, 2-Methyl-4'-(trifluoromethyl)biphenyl-4-carbonitrile may have applications in several fields:

Pharmaceutical Research

Compounds with similar structural features have been investigated for various pharmaceutical applications:

  • Trifluoromethyl-containing biphenyls have been studied as building blocks for drugs targeting various biological pathways.

  • The nitrile group provides a valuable site for further derivatization to amides, amines, or tetrazoles, which are common pharmacophores in medicinal chemistry.

Materials Science

The rigid biphenyl core combined with electron-withdrawing groups suggests potential applications in:

  • Liquid crystal technologies

  • Optical materials with non-linear optical properties

  • Electronic components due to potential electron transport capabilities

Synthetic Intermediates

This compound likely serves as an intermediate in the synthesis of more complex molecules with applications in:

  • Agrochemical development

  • Specialty polymer synthesis

  • Fluorinated material production

Comparison with Related Compounds

Examining structurally similar compounds provides insight into the potential properties and applications of 2-Methyl-4'-(trifluoromethyl)biphenyl-4-carbonitrile:

CompoundCAS NumberKey DifferencesNotable Properties
4-Cyano-4'-(trifluoromethyl)biphenyl140483-60-9Lacks methyl groupUsed in liquid crystal displays
4'-(Trifluoromethyl)biphenyl398-36-7Lacks both methyl and cyano groupsHigher symmetry, used as a building block
4'-(Trifluoromethyl)biphenyl-2-carbonitrileNot specifiedNitrile position differentDifferent electronic properties

The addition of the methyl group at the 2-position in our target compound likely induces a twist in the biphenyl system, affecting the conjugation between the two aromatic rings and consequently altering its electronic and physical properties compared to these related structures.

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